![molecular formula C21H16O4S2 B3251434 Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis- CAS No. 209464-70-0](/img/structure/B3251434.png)
Naphthalene, 2,2'-[methylenebis(sulfonyl)]bis-
Overview
Description
Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is a chemical compound with the molecular formula C21H16O4S2. It is known for its unique structure, which includes two naphthalene rings connected by a methylene bridge and sulfonyl groups. This compound is used in various scientific and industrial applications due to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- typically involves the reaction of naphthalene derivatives with sulfonyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the formation of the methylene bridge .
Industrial Production Methods
In an industrial setting, the production of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same basic reaction as in the laboratory but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as halogenated naphthalene compounds .
Scientific Research Applications
Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, affecting their function. The compound’s unique structure allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Naphthalene, 2,2’-[ethylenebis(sulfonyl)]bis-
- Naphthalene, 2,2’-[propylenebis(sulfonyl)]bis-
- Naphthalene, 2,2’-[butylenebis(sulfonyl)]bis-
Uniqueness
Naphthalene, 2,2’-[methylenebis(sulfonyl)]bis- is unique due to its methylene bridge, which provides distinct chemical properties compared to its ethylene, propylene, and butylene analogs. This uniqueness makes it particularly valuable in specific chemical reactions and applications .
Properties
IUPAC Name |
2-(naphthalen-2-ylsulfonylmethylsulfonyl)naphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4S2/c22-26(23,20-11-9-16-5-1-3-7-18(16)13-20)15-27(24,25)21-12-10-17-6-2-4-8-19(17)14-21/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPNWHKJDVRBBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


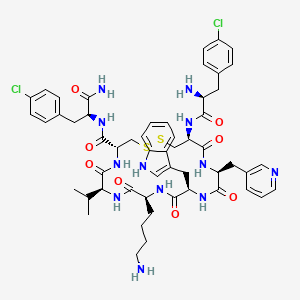
![(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-19-[[(2S)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-[(2S)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B3251364.png)
![Methyl 4-(hydroxymethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3251369.png)


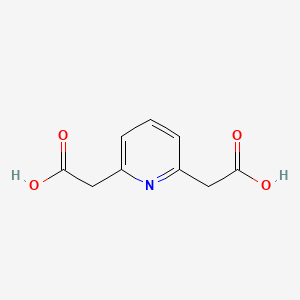
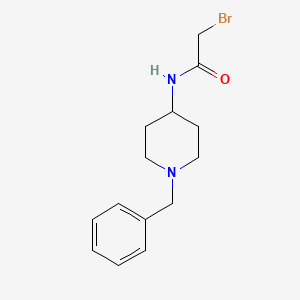
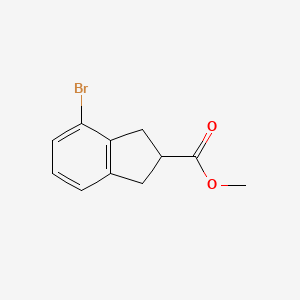
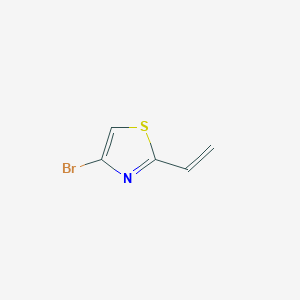
![3-isopropyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B3251423.png)
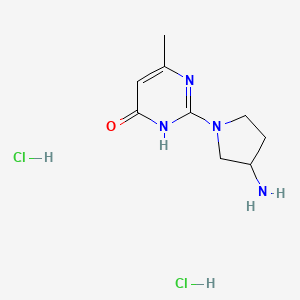
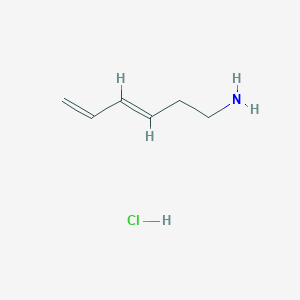
![3,3',5,5'-Tetraethyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3251452.png)

